molecular formula C8H18NO2PS B14476254 O,S-Dimethyl cyclohexylphosphoramidothioate CAS No. 71216-74-5

O,S-Dimethyl cyclohexylphosphoramidothioate

Cat. No.: B14476254
CAS No.: 71216-74-5
M. Wt: 223.28 g/mol
InChI Key: OOLYQLLWZCYKAS-UHFFFAOYSA-N
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Description

O,S-Dimethyl cyclohexylphosphoramidothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as a pesticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, making it effective in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Dimethyl cyclohexylphosphoramidothioate typically involves the reaction of cyclohexylamine with O,S-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being marketed.

Chemical Reactions Analysis

Types of Reactions

O,S-Dimethyl cyclohexylphosphoramidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form cyclohexylamine and O,S-dimethyl phosphorothioic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Cyclohexylamine and O,S-dimethyl phosphorothioic acid.

    Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.

Scientific Research Applications

O,S-Dimethyl cyclohexylphosphoramidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphate compounds.

    Biology: Studied for its effects on acetylcholinesterase and its potential as a model compound for understanding enzyme inhibition.

    Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.

    Industry: Employed as a pesticide in agriculture to control insect pests.

Mechanism of Action

The primary mechanism of action of O,S-Dimethyl cyclohexylphosphoramidothioate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the insect.

Comparison with Similar Compounds

Similar Compounds

    Acephate: Another organophosphate pesticide with a similar mechanism of action.

    Methamidophos: A toxic metabolite of acephate with similar properties.

    Dimethoate: An organophosphate insecticide with comparable uses and effects.

Uniqueness

O,S-Dimethyl cyclohexylphosphoramidothioate is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its cyclohexyl group differentiates it from other organophosphates, potentially affecting its solubility, stability, and interaction with biological targets.

Properties

CAS No.

71216-74-5

Molecular Formula

C8H18NO2PS

Molecular Weight

223.28 g/mol

IUPAC Name

N-[methoxy(methylsulfanyl)phosphoryl]cyclohexanamine

InChI

InChI=1S/C8H18NO2PS/c1-11-12(10,13-2)9-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,9,10)

InChI Key

OOLYQLLWZCYKAS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NC1CCCCC1)SC

Origin of Product

United States

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